Acetonitrile, [(3-phenyl-2-propenyl)oxy]- Acetonitrile, [(3-phenyl-2-propenyl)oxy]-
Brand Name: Vulcanchem
CAS No.: 68060-32-2
VCID: VC8401092
InChI: InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2
SMILES: C1=CC=C(C=C1)C=CCOCC#N
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

Acetonitrile, [(3-phenyl-2-propenyl)oxy]-

CAS No.: 68060-32-2

Cat. No.: VC8401092

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, [(3-phenyl-2-propenyl)oxy]- - 68060-32-2

Specification

CAS No. 68060-32-2
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 2-(3-phenylprop-2-enoxy)acetonitrile
Standard InChI InChI=1S/C11H11NO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,9-10H2
Standard InChI Key NCCQCIAYLKHTPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=CCOCC#N
Canonical SMILES C1=CC=C(C=C1)C=CCOCC#N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-[(3-phenylprop-2-en-1-yl)oxy]acetonitrile, reflects its hybrid structure combining acetonitrile’s nitrile group with a propenyloxy-phenyl moiety. The phenylpropenyl ether group introduces steric and electronic effects that influence its reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₁NO
Molar Mass173.21 g/mol
AppearanceColorless liquid
SolubilityEthanol, ether, chloroform
StabilityLight-sensitive

The compound’s solubility in polar organic solvents facilitates its use in reaction media, while its sensitivity to light and reactive agents necessitates careful handling .

Synthetic Routes and Preparation Methods

Primary Synthesis Pathway

The most documented synthesis involves reacting phenylpropanol with copper cyanide under controlled conditions. This nucleophilic substitution reaction proceeds via the displacement of the hydroxyl group in phenylpropanol by the cyanide ion, yielding the target compound. Key parameters include:

  • Temperature: Moderate heating (50–70°C)

  • Catalyst: Copper cyanide

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

This method prioritizes yield optimization while minimizing side reactions such as polymerization of the propenyl group .

Alternative Approaches

While less documented, potential alternative routes could involve:

  • Alkylation of Acetonitrile: Using propenyloxy-phenyl halides as electrophiles.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling between cyanomethyl ethers and phenylpropenyl derivatives.

These methods remain theoretical but highlight avenues for further research into scalable production.

Applications in Organic Synthesis and Industrial Chemistry

Role as a Synthetic Intermediate

The compound’s nitrile group and ether linkage make it a valuable precursor for:

  • Pharmaceutical Agents: Nitriles are pivotal in constructing heterocycles (e.g., pyrimidines, triazoles) found in bioactive molecules.

  • Agrochemicals: Functionalization of the propenyl group can yield pesticides or herbicides.

Solvent and Catalytic Applications

In non-polar reactions, its moderate polarity and stability under inert atmospheres allow its use as a co-solvent. Additionally, the nitrile group may participate in Lewis acid-catalyzed reactions, though this remains underexplored .

HazardPrecautionary Measure
ToxicityUse fume hoods, PPE
IrritationAvoid skin/eye contact
Light SensitivityStore in amber glass

Disposal and Environmental Impact

Incinerating small quantities in a certified facility is recommended. Environmental persistence data are lacking, but its structural similarity to persistent organic pollutants warrants cautious waste management .

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